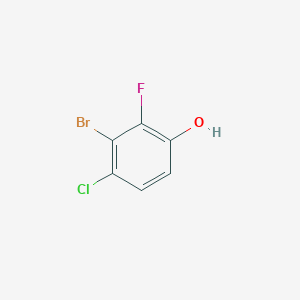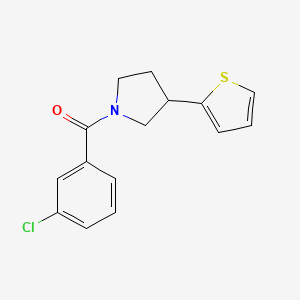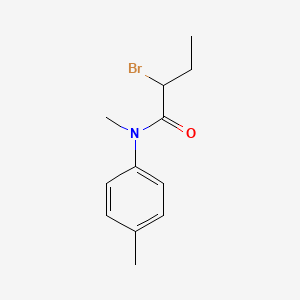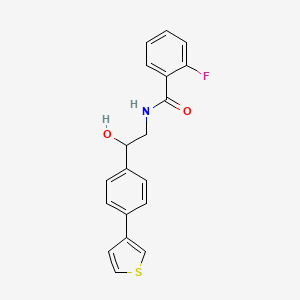![molecular formula C16H17BrFN3O B2773975 2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine CAS No. 2380097-05-0](/img/structure/B2773975.png)
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a piperidine ring, and a fluoropyrimidine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromobenzyl chloride with piperidine to form 1-[(2-bromophenyl)methyl]piperidine. This intermediate is then reacted with 5-fluoropyrimidine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
- 2-({1-[(2-Methylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
Uniqueness
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for specific applications compared to its analogs.
Propiedades
IUPAC Name |
2-[1-[(2-bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c17-15-4-2-1-3-12(15)11-21-7-5-14(6-8-21)22-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSULDFELQLYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773892.png)
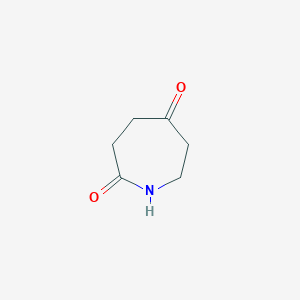
![5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2773896.png)
![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2773900.png)

![5-Methyl-2-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2773903.png)

